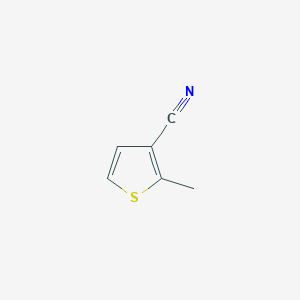

2-Methylthiophene-3-carbonitrile

Description

Contextual Overview of Thiophene-Based Nitriles in Modern Organic Chemistry

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are cornerstones of modern organic chemistry. derpharmachemica.comwikipedia.org Their structural resemblance to benzene (B151609) allows them to act as bioisosteres, meaning they can often replace a benzene ring in biologically active compounds without a significant loss of activity. wikipedia.org This property makes thiophenes crucial building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. wikipedia.orgnumberanalytics.com

Within this important class of compounds, thiophene-based nitriles, which feature a carbon-nitrogen triple bond (a cyano group), are particularly valuable. fiveable.me The nitrile group is a versatile functional group; it is electron-withdrawing and can be converted into various other functionalities, such as carboxylic acids through hydrolysis, primary amines via reduction, or ketones by reacting with Grignard reagents. fiveable.me This reactivity makes thiophene nitriles powerful intermediates for constructing complex molecular architectures, particularly in the development of pharmaceuticals and materials for organic electronics. numberanalytics.comtandfonline.com

Historical Development and Significance of Substituted Thiophenes

The journey of thiophene chemistry began in 1882 when Victor Meyer discovered thiophene as an impurity in benzene. derpharmachemica.comwikipedia.org He isolated the compound after observing that crude benzene, when mixed with sulfuric acid and isatin, produced a blue dye, a reaction not exhibited by pure benzene. derpharmachemica.comwikipedia.org This discovery spurred the development of synthetic methods to create thiophene and its derivatives.

Early and classical methods for synthesizing the thiophene ring include the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide. wikipedia.org Another foundational method is the Gewald reaction, which produces 2-aminothiophenes and has become a widely used approach. nih.gov The ability to introduce various substituents onto the thiophene ring is of paramount significance. acs.org Modifying the substitution pattern allows chemists to fine-tune the molecule's electronic properties, solubility, and biological activity, leading to the creation of a vast library of compounds for diverse applications. numberanalytics.com More recent advancements have focused on metal-catalyzed cross-coupling and cyclization reactions to achieve highly regioselective and efficient syntheses of complex substituted thiophenes. nih.govnih.gov

Research Landscape and Emerging Trends for 2-Methylthiophene-3-carbonitrile

Research on this compound places it primarily as a specialized building block or intermediate in organic synthesis. Unlike its more widely studied analogue, 2-aminothiophene-3-carbonitrile (B183302), which is a key precursor in various syntheses, including for the medication Olanzapine, this compound appears in more niche applications. medchemexpress.com

Emerging trends in the field focus on the development of novel, efficient, and regioselective synthetic routes to access specifically substituted thiophenes. nih.gov Research is increasingly directed towards catalytic methods, including metal-catalyzed and metal-free approaches, that offer greater atom economy and reduce waste. nih.govnih.gov While not as prominently featured as other derivatives, the unique substitution pattern of this compound makes it a valuable component for creating precisely structured molecules. Its utility is being explored in the synthesis of complex heterocyclic systems and as a component in materials science, where the electronic properties of thiophene-based structures are highly sought after for applications like organic semiconductors. numberanalytics.com

Scope and Objectives of Academic Research on this compound

The academic interest in this compound and related substituted thiophenes is driven by several key objectives. A primary goal is the continued development of synthetic methodologies that are efficient, cost-effective, and environmentally benign. This includes one-pot reactions and catalytic cycles that provide access to these compounds from readily available starting materials. derpharmachemica.comnih.gov

A second major objective is to explore the reactivity of the thiophene ring and the nitrile functional group to synthesize novel and complex molecules. numberanalytics.com By using this compound as a scaffold, researchers can build larger systems with potential applications in medicinal chemistry and materials science. Finally, a significant scope of research involves the characterization of the physical and chemical properties of the resulting compounds. For thiophene-based materials, this includes studying their electronic and photophysical properties for potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Compound Properties

The following table outlines key physical and chemical properties for 3-Methylthiophene-2-carbonitrile, an isomer of the subject compound, providing a comparative reference.

| Property | Value | Compound |

| Molecular Formula | C₆H₅NS | 3-Methylthiophene-2-carbonitrile |

| Molecular Weight | 123.17 g/mol | 3-Methylthiophene-2-carbonitrile |

| Appearance | Clear colorless to pale yellow liquid | 3-Methylthiophene-2-carbonitrile |

| Boiling Point | 91-93°C at 12 mmHg | 3-Methylthiophene-2-carbonitrile |

| Refractive Index | 1.5505-1.5555 @ 20°C | 3-Methylthiophene-2-carbonitrile |

| Flash Point | 91-93°C/12mm | 3-Methylthiophene-2-carbonitrile |

Data sourced from Thermo Fisher Scientific and ChemicalBook for the isomer 3-Methylthiophene-2-carbonitrile. chemicalbook.comthermofisher.com

Structure

3D Structure

Properties

Molecular Formula |

C6H5NS |

|---|---|

Molecular Weight |

123.18 g/mol |

IUPAC Name |

2-methylthiophene-3-carbonitrile |

InChI |

InChI=1S/C6H5NS/c1-5-6(4-7)2-3-8-5/h2-3H,1H3 |

InChI Key |

QIHQWIAXCSASJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CS1)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Methylthiophene 3 Carbonitrile

Reactions Involving the Carbonitrile Functional Group

The carbonitrile (or cyanide) group, -C≡N, is a versatile functional group characterized by a polarized triple bond between carbon and nitrogen, making the carbon atom electrophilic. libretexts.orgopenstax.org This allows for a range of nucleophilic addition reactions, as well as reduction and hydrolysis.

Nucleophilic Additions to the Nitrile Triple Bond

The electrophilic carbon atom of the nitrile group in 2-methylthiophene-3-carbonitrile is susceptible to attack by nucleophiles. libretexts.org This type of reaction, known as nucleophilic addition, breaks the pi bonds of the triple bond and can lead to the formation of various new functional groups. youtube.com

A general mechanism involves the attack of a nucleophile on the nitrile carbon, forming a transient imine anion intermediate. libretexts.org Subsequent protonation or reaction with an electrophile completes the addition. For instance, Grignard reagents can react with nitriles to form ketones after hydrolysis, and organozinc compounds can participate in the Blaise reaction. youtube.com While specific examples with this compound are not extensively documented, the general reactivity pattern of nitriles suggests that it would undergo such transformations.

Table 1: Examples of Nucleophilic Addition Reactions to Nitriles

| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) |

| Organometallic | Grignard Reagent (R-MgX) | Imine anion | Ketone |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Imine anion | Primary Amine |

| Hydroxide (B78521) | NaOH (aq) | Imidate | Carboxylate |

| Cyanide | HCN/KCN | Not applicable | Thorpe-Ziegler products |

Reduction Reactions to Aminomethyl Derivatives

The carbon-nitrogen triple bond of the nitrile group can be fully reduced to form a primary amine, specifically an aminomethyl group (-CH₂NH₂). This transformation is a valuable synthetic route for introducing an amine functionality.

Commonly used reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. prutor.aichemguide.co.uk The reaction with LiAlH₄ typically proceeds by nucleophilic addition of hydride ions to the nitrile carbon, followed by an acidic or aqueous workup to yield the primary amine. libretexts.orgchemguide.co.uk Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, palladium, or platinum. chemguide.co.ukcommonorganicchemistry.com To prevent the formation of secondary and tertiary amine by-products during catalytic hydrogenation, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

Applying these methods to this compound would yield (3-aminomethyl-2-methyl)thiophene.

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₃O⁺ workup | Primary Amine |

| Hydrogen Gas (H₂) with Metal Catalyst | Raney Ni, Pt, or Pd; elevated temperature and pressure | Primary Amine |

| Borane (BH₃·THF or BH₃·SMe₂) | THF, heat | Primary Amine |

Hydrolysis and Alcoholysis to Carboxylic Acid and Ester Derivatives

Nitriles can be hydrolyzed to produce carboxylic acids or their corresponding salts. libretexts.org This reaction can be performed under either acidic or basic conditions, typically requiring heat. chemistrysteps.comchemguide.co.uk

In acidic hydrolysis, the nitrile is heated with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid. chemguide.co.uk The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comlumenlearning.com For this compound, this would result in the formation of 2-methylthiophene-3-carboxylic acid. nih.gov

Under basic conditions, heating the nitrile with an aqueous solution of a base such as sodium hydroxide also proceeds through an amide intermediate. libretexts.orgchemistrysteps.com The final products are the salt of the carboxylic acid (e.g., sodium 2-methylthiophene-3-carboxylate) and ammonia gas. libretexts.orgchemguide.co.uk The free carboxylic acid can then be obtained by acidifying the reaction mixture. libretexts.org

Alcoholysis, the reaction with an alcohol under acidic conditions, can convert the nitrile into an ester, typically via an intermediate imidate salt in what is known as the Pinner reaction.

Electrophilic and Nucleophilic Reactions on the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The existing substituents on the ring, a methyl group at position 2 and a carbonitrile group at position 3, will direct any subsequent reactions.

Electrophilic Aromatic Substitution (EAS) Reactions

Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a strong preference for substitution at the C2 (or α) position. pearson.com In this compound, the C2 position is occupied by a methyl group. The directing effects of the existing substituents must therefore be considered to predict the outcome of EAS reactions.

The methyl group (-CH₃) is an activating, ortho, para-directing group. libretexts.org The carbonitrile group (-CN) is a deactivating, meta-directing group. In this compound, the positions ortho and para to the activating methyl group are C3 (occupied) and C5. The position meta to the deactivating nitrile group is C5. Both groups, therefore, direct incoming electrophiles to the C5 position. Thus, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C5 position of the thiophene ring. chemguide.co.uk

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Methyl-5-nitrothiophene-3-carbonitrile |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-methylthiophene-3-carbonitrile |

| Acylation | RCOCl, AlCl₃ | 5-Acyl-2-methylthiophene-3-carbonitrile |

| Sulfonation | SO₃, H₂SO₄ | 2-Methyl-3-cyanothiophene-5-sulfonic acid |

Directed Ortho Metalation (DoM) and Subsequent Functionalization

Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then react with various electrophiles to introduce a new substituent. organic-chemistry.org

For thiophene and its derivatives, deprotonation generally occurs preferentially at the C2 position due to the acidity of this proton. uwindsor.ca However, in this compound, the C2 position is blocked. The directing ability of the substituents must be considered. The nitrile group (-CN) can act as a moderate directing group. organic-chemistry.org The most acidic remaining proton on the thiophene ring is at the C5 position. However, DoM relies on the coordination of the organolithium reagent to a heteroatom in the directing group, facilitating deprotonation at the adjacent position. wikipedia.orgstrath.ac.uk The nitrile group at C3 would direct metalation to the C4 position. Therefore, a competition between deprotonation at the electronically favored C5 position and the DoM-favored C4 position may occur. The specific reaction conditions, including the base and solvent used, would likely influence the regiochemical outcome. Subsequent reaction with an electrophile (E⁺) would yield either the 4-substituted or 5-substituted product.

Transformations at the Methyl Substituent

While specific literature detailing the transformations exclusively at the methyl group of this compound is limited, the reactivity of methyl groups on thiophene rings is well-established and can be extrapolated. Generally, the methyl group can undergo reactions such as oxidation, halogenation, and condensation.

The methyl group can be oxidized to a carboxylic acid, which can then participate in further reactions. Halogenation, typically with N-bromosuccinimide (NBS), can introduce a bromine atom, creating a reactive site for subsequent cross-coupling reactions or nucleophilic substitutions.

Condensation reactions are also a possibility. For instance, in the synthesis of the drug Olanzapine, the related compound 2-amino-5-methylthiophene-3-carbonitrile (B129202) is formed via a Gewald reaction using propionaldehyde (B47417), sulfur, and malononitrile (B47326). wikipedia.org This highlights that the methyl group can be present from the start of the synthesis of the thiophene ring system.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

A significant application of thiophene-3-carbonitrile derivatives is in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines and thieno[3,2-c]pyridazines. These reactions often proceed from the corresponding 2-aminothiophene-3-carbonitrile (B183302), which can be synthesized from the appropriate starting materials.

Thieno[2,3-d]pyrimidines:

The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carbonitrile precursors is a widely employed strategy in medicinal chemistry due to the diverse biological activities of these fused systems, including their use as kinase inhibitors for cancer therapy. nih.govnih.gov The general approach involves the reaction of a 2-aminothiophene-3-carbonitrile with a suitable one-carbon synthon to construct the pyrimidine (B1678525) ring.

One common method involves the reaction with formamide (B127407) or formic acid to yield the thieno[2,3-d]pyrimidin-4-one. researchgate.net Alternatively, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to an intermediate that is then cyclized with an amine in a Dimroth rearrangement to form N-substituted thieno[2,3-d]pyrimidin-4-amines. scielo.br

The following table summarizes some common reagents used for the construction of the pyrimidine ring from 2-aminothiophene-3-carbonitriles:

| Reagent | Resulting Fused System | Reference |

| Formic Acid | Thieno[2,3-d]pyrimidin-4-one | researchgate.net |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) followed by an amine | N-Substituted thieno[2,3-d]pyrimidin-4-amine | scielo.br |

| Aldehydes in the presence of an acid catalyst | Substituted thieno[2,3-d]pyrimidines | nih.gov |

| Isothiocyanates followed by alkylation and cyclization | Substituted thieno[2,3-d]pyrimidines | clockss.org |

Thieno[3,2-c]pyridazines:

The synthesis of the isomeric thieno[3,2-c]pyridazine (B12973980) ring system from thiophene precursors has also been reported. rsc.org These syntheses often involve multi-step sequences starting from a functionalized thiophene. For instance, a Dieckmann condensation can be used to form a tetrahydrothiophene (B86538) ring, which is then elaborated to the thienopyridazinone core. rsc.org Subsequent reduction and oxidation steps can then lead to the aromatic thieno[3,2-c]pyridazine. rsc.org A general process for the preparation of thieno[2,3-c]pyridines and thieno[3,2-c]pyridines involves the cyclization of N-(thienyl)methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamides. google.com

Reaction Kinetics and Selectivity Studies in this compound Transformations

Detailed kinetic and selectivity studies specifically for reactions involving this compound are not extensively documented in publicly available literature. However, studies on related systems, such as the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles, have employed quantum chemical calculations using Density Functional Theory (DFT) to investigate reaction mechanisms. nih.gov These studies help in understanding the stereochemistry and the influence of substituents on the reaction pathways.

In the synthesis of fused heterocyclic systems, selectivity is a crucial aspect. The regioselectivity of the cyclization to form either thieno[2,3-d]pyrimidines or other isomers is determined by the nature of the reactants and the reaction conditions. For example, the use of different reagents in the cyclization of 2-aminothiophene-3-carbonitriles will lead to different substitution patterns on the resulting pyrimidine ring. nih.govscielo.br

A comprehensive search for detailed spectroscopic data on the chemical compound This compound (CAS No. 53562-50-8) has yielded limited specific experimental results, preventing the creation of a detailed analytical report as requested. While general principles of spectroscopic techniques and data for related thiophene derivatives are accessible, specific ¹H NMR, ¹³C NMR, FTIR, Raman, COSY, HSQC, and HMBC data for the target molecule could not be located in the public domain through available search methods.

Efforts to find published papers or database entries detailing the complete spectroscopic characterization of this compound were unsuccessful. The search results frequently provided information for isomeric compounds such as 2-Methylthiophene and 3-Methylthiophene-2-carbonitrile , which, while structurally similar, possess distinct spectroscopic properties.

For instance, ¹H and ¹³C NMR data are available for 2-Methylthiophene, showing characteristic signals for the methyl group and the thiophene ring protons. chemicalbook.comchemicalbook.com Similarly, catalog information for 3-Methylthiophene-2-carbonitrile exists, but without associated spectral data. thermofisher.comfishersci.ca

Information on the synthesis of related compounds, such as 2-amino-3-cyano-4-methylthiophene, was found, but this does not provide the necessary spectroscopic details for the specific target molecule. mdpi.com General discussions on the vibrational spectra (FTIR and Raman) of thiophene and its derivatives have been published, outlining expected frequency ranges for C-H, C=C, and C-S vibrations, but a specific spectrum for this compound is not provided. iosrjournals.org

Likewise, while the principles of two-dimensional NMR techniques like COSY, HSQC, and HMBC are well-documented for structural elucidation, no specific 2D spectra or correlation tables for this compound could be retrieved.

Without access to primary or validated secondary sources containing the experimental ¹H NMR chemical shifts and coupling constants, ¹³C NMR chemical shifts, detailed FTIR and Raman peak analyses, and 2D NMR correlations (COSY, HSQC, HMBC) for this compound, the generation of a scientifically accurate and detailed article as outlined is not possible at this time. Further research in specialized chemical databases or academic journals may be required to uncover this specific information.

Spectroscopic Characterization and Structural Elucidation of 2 Methylthiophene 3 Carbonitrile

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is crucial for confirming the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For 2-methylthiophene-3-carbonitrile, the molecular formula is C₆H₅NS. The exact mass is calculated based on the most abundant isotopes of its constituent atoms.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅NS |

| Calculated Exact Mass | 123.0143 g/mol |

This table is based on the theoretical calculation for the specified compound. The observed mass would be determined experimentally.

Fragmentation Pathway Analysis in Mass Spectrometry

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and provides valuable information for its identification. libretexts.org The fragmentation of this compound would likely involve characteristic losses related to its functional groups.

Common fragmentation processes include alpha-cleavage, where bonds adjacent to a heteroatom break, and the loss of small, stable neutral molecules. miamioh.edulibretexts.org For this compound, potential fragmentation pathways could include the loss of a hydrogen cyanide (HCN) molecule from the nitrile group or cleavage of the methyl group. The stability of the resulting fragment ions, such as those forming stable carbocations or acylium ions, often dictates the most prominent peaks in the mass spectrum. libretexts.org Tandem mass spectrometry (MS/MS) can be employed to further fragment specific ions, providing more detailed structural insights. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound was not found in the search results, studies on similar thiophene-3-carbonyl derivatives indicate a common phenomenon known as ring-flip disorder. researchgate.net This is where the thiophene (B33073) ring can adopt two orientations within the crystal lattice, rotated by approximately 180 degrees. researchgate.net A crystallographic analysis of this compound would likely reveal key structural parameters.

Table 2: Anticipated X-ray Crystallographic Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Bond Lengths (Å) | C-S, C-C, C-N, C-H |

This table represents the type of data that would be obtained from an X-ray crystallography experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption spectrum is characteristic of the molecule's chromophores and conjugated systems.

Thiophene-containing compounds typically exhibit characteristic absorption bands in the UV region. The electronic spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the conjugated system of the thiophene ring and the nitrile group. The position and intensity of these absorption bands can be influenced by the solvent used. For instance, the UV-Vis spectra of related phthalonitrile (B49051) compounds show characteristic absorptions for Q-bands and B-bands. researchgate.net Similarly, poly(3-methylthiophene) thin films exhibit a broad absorption peak indicative of the polymer's conjugation. researchgate.net

Table 3: Representative UV-Vis Absorption Data for Thiophene Derivatives

| Compound/System | λmax (nm) | Solvent/Medium | Reference |

|---|---|---|---|

| Imidazole substituted phthalocyanines | 681 (Q-band), 352 (B-band) | DMF | researchgate.net |

This table provides examples from related compounds to illustrate typical absorption regions. Specific data for this compound was not available in the provided search results.

Computational and Theoretical Chemistry Studies on 2 Methylthiophene 3 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy, providing a theoretical window into molecular behavior.

Density Functional Theory (DFT) Studies on Ground State Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for determining the optimized, or ground state, geometry of a molecule by finding the lowest energy arrangement of its atoms. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. For 2-Methylthiophene-3-carbonitrile, the distribution of the HOMO would likely be concentrated on the electron-rich thiophene (B33073) ring, while the LUMO would be expected to show significant density over the electron-withdrawing nitrile (-C≡N) group. Calculations for similar thiophene-based molecules have shown that the HOMO and LUMO are typically delocalized across the π-conjugated system. The specific energy values for the HOMO, LUMO, and the resultant energy gap for this compound would require a dedicated computational study.

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different regions of electrostatic potential.

Red and Yellow: These colors denote regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen and sulfur.

Blue: This color indicates regions of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms.

Green: This color represents areas of neutral or near-zero potential.

For this compound, an MEP map would likely show a region of strong negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair. The sulfur atom in the thiophene ring would also exhibit negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the thiophene ring. Such a map provides a clear, intuitive prediction of the molecule's reactive sites.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which can be instrumental in identifying and characterizing a molecule, often by comparing the theoretical spectra to experimental results.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly those combining DFT with the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a useful degree of accuracy.

The prediction process involves calculating the magnetic shielding tensors for each nucleus in the molecule based on its DFT-optimized geometry. These theoretical shielding values are then converted into chemical shifts (ppm) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). For this compound, this would produce a list of predicted chemical shifts for each unique hydrogen and carbon atom. These predicted values can aid in the assignment of peaks in an experimental spectrum and can be crucial for distinguishing between potential isomers. While experimental NMR data exists for related compounds like 2-methylthiophene, a specific table of computationally predicted shifts for this compound is not available in current literature.

Theoretical UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This calculation provides information about the electronic transitions between molecular orbitals that occur when a molecule absorbs light. The key outputs are the absorption wavelengths (λmax), which correspond to the energy of the transition, and the oscillator strength (f), which relates to the intensity of the absorption band.

For this compound, the principal electronic transitions would likely be π → π* transitions associated with the conjugated system of the thiophene ring and the nitrile group. The calculation would identify the specific orbitals involved in the most significant transitions (e.g., HOMO to LUMO, HOMO-1 to LUMO, etc.) and the predicted λmax for each. These theoretical spectra can be used to interpret experimental results and understand how chemical structure influences color and photophysical properties.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the intricate details of chemical reactions. For the synthesis of thiophene derivatives, including this compound, these models can map out the entire reaction landscape, identifying key intermediates and the energy barriers that govern the reaction rate.

The characterization of transition states is a cornerstone of understanding reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial insights into the bond-making and bond-breaking processes. For the synthesis of related thiophene-3-carbonitrile derivatives, density functional theory (DFT) calculations have been successfully employed to identify and characterize transition states. nih.govacs.org

For instance, in the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles, a related class of compounds, computational studies have pinpointed the transition states for the key cyclization step. nih.govacs.org These studies often involve locating a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate as the reactants transform into products. The geometry of the transition state reveals the precise arrangement of atoms at the peak of the energy barrier.

A hypothetical transition state for a key step in a potential synthesis of this compound, such as the cyclization of a precursor molecule, would be characterized by the partial formation of the thiophene ring C-S and C-C bonds.

Once the reactants, transition states, and products are optimized, an energetic profile of the reaction pathway can be constructed. This profile, often depicted as a reaction coordinate diagram, shows the relative energies of all species involved in the reaction. The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate.

Computational studies on the formation of substituted thiophenes have revealed the energetic feasibility of different proposed mechanisms. nih.govacs.org For example, in the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles, calculations have shown the relative energy barriers for different cyclization pathways, allowing researchers to predict the most likely reaction mechanism. nih.govacs.org These studies often consider the effects of solvents using computational models like the Polarizable Continuum Model (PCM) to provide a more accurate representation of the reaction conditions.

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from a computational study on a proposed synthesis of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.5 |

| Product | -20.1 |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it moves over time.

Molecular dynamics (MD) simulations provide a more dynamic picture by solving Newton's equations of motion for the atoms in the molecule over a period of time. nih.gov An MD simulation of this compound would reveal the vibrational and rotational motions of the molecule, as well as any conformational changes that occur at a given temperature. This information can be particularly useful for understanding how the molecule might interact with other molecules or a biological target.

Charge Transfer Analysis (e.g., Electrophilicity-based Charge Transfer)

Charge transfer analysis provides insights into the electronic properties of a molecule, such as its ability to donate or accept electrons. This is crucial for understanding a molecule's reactivity and its potential to form charge-transfer complexes. bohrium.com

One common approach is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com

For thiophene derivatives, computational studies have been used to analyze the charge distribution and frontier molecular orbitals. bohrium.com For example, in studies of charge-transfer complexes involving benzothiophene (B83047) derivatives, DFT calculations have been used to determine the degree of charge transfer between the donor and acceptor molecules. rsc.org These analyses often involve methods like Natural Bond Orbital (NBO) analysis, which provides a detailed picture of the electron density distribution and intermolecular interactions. bohrium.com

The electrophilicity index, another important concept in charge transfer analysis, can be calculated to quantify the ability of a molecule to accept electrons. This parameter is useful for predicting the reactivity of this compound in reactions involving nucleophiles.

Below is a table of hypothetical electronic properties for this compound that could be obtained from DFT calculations.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electrophilicity Index | 2.8 |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Applications of 2 Methylthiophene 3 Carbonitrile in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Heterocyclic Systems

The reactivity of the aminonitrile functionality in derivatives of 2-Methylthiophene-3-carbonitrile makes it an ideal precursor for building fused heterocyclic rings, which are core structures in many biologically active compounds.

Synthesis of Thiophene-Fused Pyridines and Pyrimidines

2-Amino-3-cyano-thiophene derivatives are instrumental in synthesizing thienopyrimidines, a class of compounds known for a variety of biological activities, including anti-inflammatory and antimicrobial properties. nih.gov The synthesis often involves the condensation of a 2-aminothiophene-3-carbonitrile (B183302) derivative with various reagents. For instance, reactions with isothiocyanates can yield thienylthiourea derivatives, which are then cyclized to form thieno[2,3-d]pyrimidinones. nih.govmdpi.com

Furthermore, the reaction of 2-aminothiophene-3-carbonitriles with carbonyl compounds under different catalytic conditions can lead to the formation of thieno[2,3-b]thiophene (B1266192) fused pyrimidine (B1678525) derivatives. researchgate.net These reactions demonstrate the versatility of the thiophene (B33073) scaffold in creating diverse and complex heterocyclic structures. The development of new synthetic methods continues to expand the library of pyridine (B92270) and fused pyridine derivatives accessible from nitrile precursors. nih.gov

Table 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

| Starting Thiophene Derivative | Reagent | Product Class | Reference |

|---|---|---|---|

| 2-Amino-3-cyano-4,5-disubstituted thiophenes | Isothiocyanates | Thieno[2,3-d]pyrimidinones | nih.gov |

| 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile | Ketones (with NaOEt or ZnCl2) | Thienothiophene Fused Pyrimidines | researchgate.net |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Urea / Thiourea | Pyrido[2,3-d]pyrimidines | nih.gov |

Construction of Benzodiazepine Derivatives (e.g., Olanzapine Precursors)

One of the most significant applications of this compound derivatives is in the synthesis of the atypical antipsychotic drug Olanzapine. medchemexpress.com The key intermediate, 2-amino-5-methylthiophene-3-carbonitrile (B129202), undergoes a condensation reaction with o-chloronitrobenzene or 2-fluoronitrobenzene to produce 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile. This compound is a critical precursor to Olanzapine. pharmaffiliates.comlgcstandards.com

The synthesis proceeds through the reductive cyclization of this nitro-intermediate using reagents like stannous chloride or through catalytic hydrogenation to form an amino-intermediate, 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile. google.com This diamine then undergoes cyclization and condensation with N-methylpiperazine to yield the final thieno[2,3-b] researchgate.netbenzodiazepine structure of Olanzapine. google.com The interest in 2,3-benzodiazepines has grown due to their potential as anticonvulsant and neuroprotective agents. nih.govresearchgate.net

Table 2: Key Steps in Olanzapine Synthesis

| Reactants | Key Intermediate Formed | Reaction Type | Reference |

|---|---|---|---|

| 2-amino-5-methylthiophene-3-carbonitrile + o-chloronitrobenzene | 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile | Condensation | |

| 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile | 4-Amino-2-methyl-10H-thieno[2,3-b] researchgate.netbenzodiazepine | Reductive Cyclization | |

| 4-Amino-2-methyl-10H-thieno[2,3-b] researchgate.netbenzodiazepine + N-methylpiperazine | Olanzapine | Condensation | google.com |

Formation of Other Fused Thiophene Heterocycles

The synthetic utility of 2-aminothiophene-3-carbonitriles extends beyond pyridines, pyrimidines, and benzodiazepines. These building blocks are employed to create a variety of other fused systems. For example, they are precursors for synthesizing thienotriazolopyrimidinones, which involves multi-step reactions starting from the aminothiophene core. nih.govmdpi.com The Mannich-type cyclization of 2-amino-4,5-dihydrothiophene-3-carbonitriles with primary amines and formaldehyde (B43269) provides access to hexahydrothieno[2,3-d]pyrimidines, demonstrating a pathway to complex, saturated heterocyclic systems. nih.gov The inherent reactivity of the aminonitrile group allows for the construction of diverse polycyclic frameworks, including those with applications in materials science and medicinal chemistry. sciforum.netnih.gov

Role in the Synthesis of Specialty Organic Chemicals

Beyond complex heterocycles, this compound is a foundational element for producing valuable specialty organic chemicals, particularly intermediates for the pharmaceutical and agrochemical industries.

Intermediates for Pharmaceutical Synthesis

The role of this compound as a precursor to pharmaceutical intermediates is best exemplified by its use in the synthesis of Olanzapine. medchemexpress.com The derivative, 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile, is a well-documented intermediate and a known impurity in the manufacturing process of Olanzapine, highlighting its direct relevance in the pharmaceutical supply chain. pharmaffiliates.com The control and synthesis of this intermediate are crucial for ensuring the purity and quality of the final drug product. The 2-aminothiophene scaffold is present in other bioactive molecules as well, such as the anxiolytic agent Bentazepam, underscoring the importance of this structural motif in medicinal chemistry. nih.gov

Building Blocks for Agrochemicals (e.g., Insecticides)

Thiophene-containing compounds have found applications in the agrochemical sector. While the direct use of this compound in major commercial insecticides is not as prominently documented as its pharmaceutical applications, the chemical principles of heterocycle synthesis are transferable. Synthetic pyrethroids represent a major class of insecticides, and their structures are often modified to enhance stability and activity. nih.gov For instance, the development of photostable pyrethroids like Permethrin involved replacing less stable groups with halogenated vinyl moieties. nih.gov The furan-based pyrethroid, Prothrin, can be synthesized from biomass-derived furfural, demonstrating the use of five-membered heterocycles as core structures in insecticides. dtic.mil The versatility of the thiophene ring, derived from precursors like this compound, offers potential for creating novel insecticidal compounds with tailored properties. clockss.org

Development of Functional Materials

The inherent electronic and structural properties of the thiophene nucleus make this compound a promising precursor for a variety of functional materials. Thiophene-based compounds are well-regarded for their stability and performance in electronic and optical applications. thieme-connect.comgoogle.com

Organic Electronic Materials (e.g., in OLEDs, Photovoltaics)

Thiophene-containing polymers and small molecules are cornerstones of organic electronics, valued for their charge transport capabilities. thieme-connect.comthieme-connect.com While direct integration of this compound into organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices is not yet widely documented, its structural analogues have demonstrated significant potential. For instance, poly(3-methylthiophene), a closely related polymer, has been investigated for use in hybrid photovoltaic cells with materials like TiO2.

In the broader context of OPVs, donor-acceptor copolymers containing thiophene derivatives are frequently designed to optimize energy levels for efficient charge separation. A copolymer incorporating methyl thiophene-3-carboxylate, an ester analogue, has been shown to achieve higher open-circuit voltages in polymer solar cells. Furthermore, the use of 3-methylthiophene (B123197) as an additive has been found to improve the power conversion efficiency and stability of perovskite solar cells by enhancing the crystallinity of the perovskite layer and facilitating charge transport. These examples underscore the potential of the 3-methylthiophene scaffold in developing next-generation solar energy materials.

Dyes and Pigments with Tunable Optical Properties

The synthesis of novel dyes and pigments often relies on the functionalization of aromatic and heteroaromatic systems. The this compound structure offers multiple sites for chemical modification to create chromophores with tailored absorption and emission characteristics. The electron-withdrawing nitrile group coupled with the electron-rich thiophene ring forms a classic "push-pull" system, which is a fundamental design principle for organic dyes. Although specific dyes derived directly from this compound are not extensively reported, the general class of thiophene-based dyes is known for its robust performance and tunable properties, suggesting a promising area for future research.

Materials for Non-linear Optics (NLO) and Photorefractive Applications

Materials with strong non-linear optical (NLO) properties are crucial for applications in photonics and optical computing. Thiophene-vinylene oligomers, which feature extended π-conjugated systems, have been synthesized and shown to exhibit enhanced optical nonlinearities. These materials are often incorporated into poled polymer films to create electro-optic devices. The primary challenge in this area is often the poor solubility of longer, more highly conjugated compounds. While NLO studies specifically focused on oligomers derived from this compound are limited, the compound serves as a valuable starting material for building the extended conjugated structures necessary for NLO activity. Research has shown that even simple layered materials can exhibit ultra-strong NLO effects, highlighting the potential for novel molecular designs.

Fluorescent Probes and Sensors

The development of fluorescent sensors for detecting specific analytes is a significant area of chemical research. Thiophene-based structures are frequently incorporated into these sensors due to their favorable photophysical properties. For example, a complex fluorescent sensor incorporating a carbazole-biphenyl-thiophene moiety has been designed for the highly selective and reversible detection of toxic gold ions (Au³⁺) in environmental samples. The mechanism of sensing in such systems often involves a "chelation enhancement quenching effect," where the interaction between the analyte and the thiophene-containing molecule modulates the fluorescence output. This compound provides a foundational scaffold that could be elaborated into more complex, functional sensor molecules for a range of analytical targets.

Coordination Chemistry Applications

The presence of both a sulfur atom within the thiophene ring and a nitrogen atom in the nitrile group makes this compound an interesting candidate for applications in coordination chemistry.

Ligand Design for Metal Complexes (e.g., Palladium Complexes)

Thiophene derivatives can act as ligands, coordinating to metals through their sulfur atom or through attached functional groups. The nitrile group is also well-known for its ability to coordinate with transition metals, including palladium, often serving as a labile (easily replaced) ligand in catalyst precursors or as a key component in cyanomethyl complexes.

Recent research has demonstrated a direct and sophisticated use of this compound in palladium-catalyzed organic synthesis. In a three-component reaction cocatalyzed by palladium and norbornene, this compound was used as a substrate to achieve ortho-acylation. This process involves the C-H activation of the thiophene ring at the 4-position, followed by acylation, yielding a functionalized product. This reaction highlights the compound's utility in complex molecule synthesis and demonstrates its compatibility with advanced organometallic catalytic cycles.

Interactive Table: Palladium-Catalyzed Acylation of this compound

| Substrate | Product | Catalyst System | Key Transformation | Research Finding | Reference |

|---|---|---|---|---|---|

| This compound | 4-Benzoyl-2-methylthiophene-3-carbonitrile | Palladium/Norbornene | ortho-C–H Acylation | The reaction demonstrates the selective functionalization of the thiophene ring at the C4 position. |

Catalytic Applications of Metal Complexes Derived from this compound Remain an Unexplored Frontier in Homogeneous Catalysis

Despite the broad interest in the development of novel ligand systems for transition metal catalysis, a thorough review of scientific literature reveals a significant gap in the exploration of this compound as a ligand for catalytically active metal complexes. While the parent thiophene scaffold and its various derivatives have been extensively used in coordination chemistry and have led to the development of numerous successful catalysts, the specific derivative, this compound, has not been reported in the context of catalytic applications of its metal complexes.

Research into the coordination chemistry of thiophene derivatives has shown that the sulfur atom and other functional groups can effectively coordinate to a variety of transition metals. These metal complexes have found applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The electronic and steric properties of the thiophene ligand can be fine-tuned by the introduction of substituents, which in turn influences the catalytic activity and selectivity of the resulting metal complex.

For instance, studies have been conducted on metal complexes of other substituted thiophenes. A notable example involves the synthesis and characterization of cobalt(II) and nickel(II) complexes with 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. nih.gov In this case, the ligand coordinates to the metal centers through the anionic nitrogen atom, an oxygen atom of the nitro group, and the nitrogen atom of the cyano group, forming trinuclear clusters. nih.gov However, the focus of this research was on the synthesis and structural elucidation of these complexes, and their potential catalytic applications were not investigated. nih.gov

The absence of published data on the catalytic use of this compound-derived metal complexes suggests that this specific area remains a nascent field of research. The unique combination of a methyl group at the 2-position and a carbonitrile group at the 3-position on the thiophene ring could potentially offer interesting electronic and steric properties to a coordinated metal center. The nitrile group, in particular, is a well-known coordinating group and could participate in the stabilization of catalytically active species.

Future research in this area could involve the systematic synthesis and characterization of a series of transition metal complexes with this compound as a ligand. Subsequent screening of these complexes in various catalytic reactions would be essential to uncover any potential applications. Such studies would not only expand the library of available ligands for homogeneous catalysis but could also lead to the discovery of new catalysts with unique reactivity and selectivity profiles.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 2-Methylthiophene-3-carbonitrile lies in the development of efficient, scalable, and environmentally benign synthetic protocols. Current approaches to polysubstituted thiophenes often rely on multi-step sequences or harsh reaction conditions. Future research should prioritize the development of more sustainable alternatives.

One of the most well-established methods for synthesizing 2-aminothiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur. organic-chemistry.orgwikipedia.org Adapting this reaction for the synthesis of this compound would be a logical starting point. However, to align with green chemistry principles, modifications to the classical Gewald reaction are necessary. sciforum.net The use of mechanochemistry, such as ball-milling, has shown promise in synthesizing 2-aminothiophenes under solvent-free conditions and could be a valuable strategy to explore for this target molecule. sciforum.net

Furthermore, catalyst selection plays a crucial role in the sustainability of a synthetic route. Research into the use of inexpensive and environmentally friendly catalysts, such as N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber, has been successful for other thiophene (B33073) syntheses and could be adapted. organic-chemistry.org Microwave-assisted synthesis is another avenue that has been shown to reduce reaction times and improve yields for related compounds. organic-chemistry.org

A comparative analysis of potential green synthetic strategies for this compound is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Modified Gewald Reaction | Utilizes readily available starting materials. | Requires optimization for non-amino thiophene synthesis; traditional conditions can be harsh. |

| Ball-Milling (Mechanochemistry) | Solvent-free, reduced waste, potentially faster reaction times. sciforum.net | Scale-up feasibility; optimization of milling parameters (frequency, time, ball-to-reagent ratio). |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. organic-chemistry.orgwikipedia.org | Specialized equipment required; potential for localized overheating and side product formation. |

| Catalytic C-H Functionalization | Atom-economical, avoids pre-functionalized starting materials. acs.org | Catalyst cost and stability; regioselectivity control. |

Exploration of Novel Reactivity Pathways and Functionalizations

The unique arrangement of substituents in this compound opens up a wide array of possibilities for novel reactivity and functionalization. The electron-donating methyl group and the electron-withdrawing nitrile group create a distinct electronic landscape on the thiophene ring, influencing its reactivity towards electrophilic and nucleophilic reagents.

Future research should focus on the selective C-H activation of the thiophene ring. numberanalytics.com The development of catalytic systems that can selectively functionalize the C4 and C5 positions would provide access to a diverse range of derivatives with tailored properties. Palladium-catalyzed cross-dehydrogenative coupling reactions, which have been successfully applied to other thiophenes, could be a powerful tool in this regard. acs.orgacs.orgthieme.com The use of a pH-sensitive directing group could also enable sequential regioselective functionalization, offering a pathway to complex, polysubstituted thiophenes. nih.gov

The reactivity of the nitrile group itself is another area ripe for exploration. For instance, the conversion of the nitrile to a tetrazole ring could yield compounds with interesting biological or material properties. acs.org Additionally, the methyl group could be a handle for further functionalization through, for example, radical bromination followed by nucleophilic substitution.

Advanced Computational Tools for Predictive Synthesis and Property Design

The application of advanced computational tools, particularly Density Functional Theory (DFT), will be instrumental in accelerating the development of this compound chemistry. researchgate.netmdpi.comnih.gov DFT calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties, guiding experimental efforts. nih.govrsc.orgyoutube.com

Future computational studies should focus on:

Predicting Regioselectivity: DFT calculations can model the transition states of various reaction pathways, predicting the most likely sites for electrophilic or nucleophilic attack and guiding the design of selective functionalization strategies.

Designing Novel Catalysts: Computational screening can identify promising catalyst candidates for C-H activation and other transformations, reducing the need for extensive experimental screening.

Predicting Material Properties: For applications in materials science, computational modeling can predict key properties such as HOMO/LUMO energy levels, band gaps, and charge transport characteristics of polymers and other materials incorporating the this compound moiety. researchgate.net

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this molecule in a time- and resource-efficient manner.

Integration of this compound into Multifunctional Material Architectures

The unique electronic properties of thiophene-based materials make them highly attractive for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). tdl.orgresearchgate.netnumberanalytics.com The incorporation of the this compound unit into polymeric or small-molecule systems could lead to materials with novel and enhanced properties.

The electron-withdrawing nature of the nitrile group can be exploited to tune the electronic properties of conjugated materials. For instance, thieno[3,2-b]thiophene-2-carbonitrile, a related compound, is used to adjust the band gap of organic polymer semiconductors. ossila.com Similarly, this compound could be a valuable building block for creating low band gap polymers with applications in organic solar cells.

Future research in this area should explore the synthesis of polymers incorporating this compound and the characterization of their optical and electronic properties. The development of functional thiophene-based polymers has shown promise for applications beyond electronics, such as in sensors and as anode materials for lithium-ion batteries. rsc.orgmdpi.com The specific substitution pattern of this compound may impart unique properties that could be advantageous in these and other emerging material applications.

The table below outlines potential material applications and the corresponding research focus.

| Potential Application | Key Properties to Investigate | Research Focus |

| Organic Photovoltaics (OPVs) | HOMO/LUMO levels, band gap, charge mobility. | Synthesis of donor-acceptor copolymers incorporating the this compound unit. |

| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility, on/off ratio, environmental stability. | Development of small molecules and polymers for use as the active semiconductor layer. |

| Sensors | Changes in optical or electronic properties upon analyte binding. | Functionalization of the thiophene ring to introduce specific recognition sites. |

| Energy Storage | Redox properties, cycling stability. | Investigation of polymers as potential electrode materials in batteries. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylthiophene-3-carbonitrile, and how do reaction conditions influence yield?

- Answer : The Gewald reaction is a widely used method for synthesizing thiophene-3-carbonitrile derivatives. For example, condensation of α-methylene carbonyl compounds with sulfur and α-cyano esters in the presence of a base (e.g., NaOEt or K₂CO₃) in ethanol or methanol yields the target compound . Reaction conditions such as solvent polarity, temperature (35–80°C), and catalyst choice (e.g., ZnCl₂ for Schiff base formation) critically affect yield and purity. Optimization via TLC monitoring and recrystallization (e.g., ethanol) is recommended for high-purity products .

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Gewald Reaction | S, α-cyano ester, NaOEt/MeOH | Thiophene-3-carbonitrile core |

| Schiff Base | Aldehyde, ZnCl₂, DMF, reflux | Substituted imino derivatives |

Q. How can researchers confirm the structural integrity of this compound derivatives experimentally?

- Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., methyl group at C2, nitrile at C3). For example, nitrile carbons typically resonate at ~115–120 ppm in C NMR .

- IR : Peaks at ~2200 cm (C≡N stretch) and 1650 cm (C=C aromatic) validate functional groups .

- HPLC/GC-MS : To assess purity (>95%) and rule out byproducts like oxidized or reduced intermediates .

Q. What are the key reactivity patterns of this compound in substitution and functionalization reactions?

- Answer : The nitrile group at C3 is electrophilic, enabling nucleophilic substitution (e.g., amines or thiols replacing –CN). The methyl group at C2 directs electrophilic substitution (e.g., bromination at C5). For example, LiAlH₄ reduces –CN to –CH₂NH₂, while KMnO₄ oxidizes the thiophene ring to sulfones .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the biological activity of this compound derivatives?

- Answer : Molecular docking and QSAR studies help explain divergent bioactivity data. For instance, substituents like –F or –CF₃ alter binding affinity to enzymes (e.g., kinases or CYP450). A 2024 study showed that electron-withdrawing groups at C6 enhance antimicrobial activity by improving membrane penetration, while bulky groups reduce bioavailability . MD simulations further predict metabolic stability by analyzing interactions with liver microsomal enzymes .

Q. What strategies optimize regioselectivity in the synthesis of polysubstituted this compound analogs?

- Answer : Use directing groups (e.g., –NH₂ at C2) to control electrophilic substitution. For example:

- Friedel-Crafts alkylation : –CH₃ at C2 directs electrophiles to C5, enabling selective bromination .

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts introduce aryl groups at C4 or C5 .

Q. How can researchers address discrepancies in reported catalytic efficiencies for this compound in heterocyclic synthesis?

- Answer : Systematic benchmarking under standardized conditions (solvent, temperature, catalyst loading) is essential. For example:

- Catalyst screening (e.g., Pd/C vs. CuI for Ullmann coupling) reveals Pd/C improves yields by 20–30% in biphenyl derivatives .

- Contradictory data on ZnCl₂ efficacy in Schiff base formation may arise from moisture sensitivity; strict anhydrous conditions (e.g., molecular sieves) enhance reproducibility .

Q. What green chemistry approaches are viable for synthesizing this compound derivatives?

- Answer : Solvent-free mechanochemical synthesis (e.g., high-speed ball milling) reduces waste and improves atom economy. A 2016 study achieved 85% yield for 2-aminothiophene-3-carbonitriles using water as a solvent and avoiding toxic catalysts . Microwave-assisted synthesis further shortens reaction times (10–15 min vs. 2–3 h) .

Methodological Notes

- Data Interpretation : Always cross-validate spectral data with computational tools (e.g., ChemDraw NMR prediction) to resolve ambiguities in substituent positioning .

- Contradiction Management : Replicate experiments under original reported conditions before modifying variables (e.g., catalyst purity, solvent grade) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.